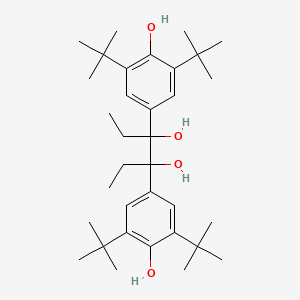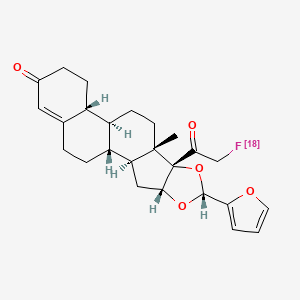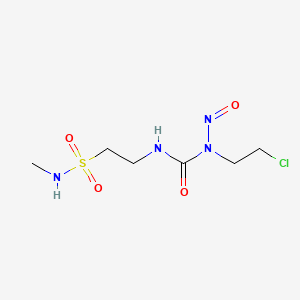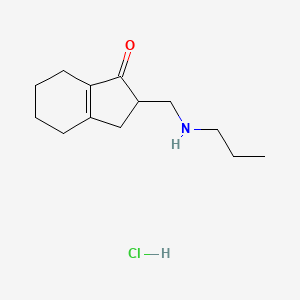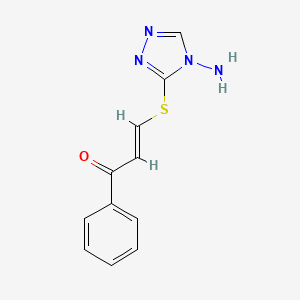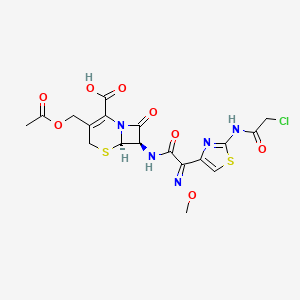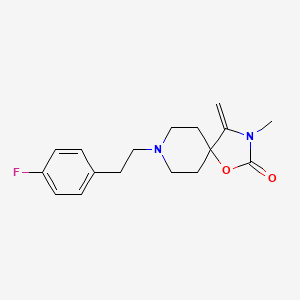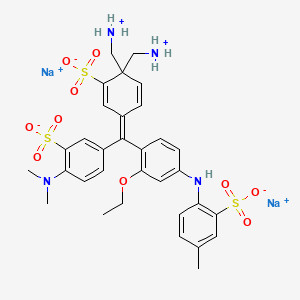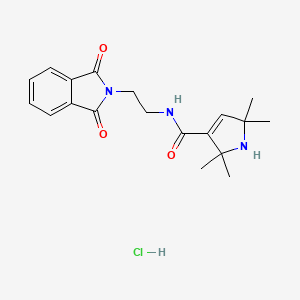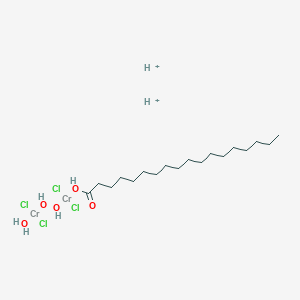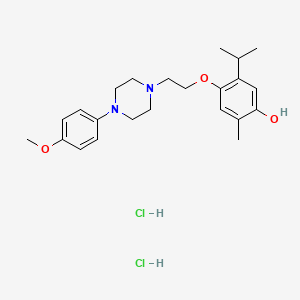
2(3H)-Benzoxazolone, 5-chloro-6-(2-chlorobenzoyl)-3-((4-phenyl-1-piperidinyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Benzoxazolone, 5-chloro-6-(2-chlorobenzoyl)-3-((4-phenyl-1-piperidinyl)methyl)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzoxazolone core, chlorobenzoyl, and phenyl-piperidinyl groups. Its intricate molecular arrangement makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzoxazolone, 5-chloro-6-(2-chlorobenzoyl)-3-((4-phenyl-1-piperidinyl)methyl)- typically involves multiple steps, including the formation of the benzoxazolone core, chlorination, and the introduction of the phenyl-piperidinyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow chemistry techniques. These methods allow for continuous production, which is more efficient and scalable compared to traditional batch processes. The use of environmentally friendly reagents and conditions is also a focus in industrial settings to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Benzoxazolone, 5-chloro-6-(2-chlorobenzoyl)-3-((4-phenyl-1-piperidinyl)methyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the chlorobenzoyl group, leading to different derivatives.
Substitution: Halogen substitution reactions are common, where the chlorine atoms can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
2(3H)-Benzoxazolone, 5-chloro-6-(2-chlorobenzoyl)-3-((4-phenyl-1-piperidinyl)methyl)- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying biochemical pathways.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2(3H)-Benzoxazolone, 5-chloro-6-(2-chlorobenzoyl)-3-((4-phenyl-1-piperidinyl)methyl)- involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazolone derivatives and chlorobenzoyl-containing molecules. Examples are:
- 2(3H)-Benzoxazolone, 5-chloro-6-(2-chlorobenzoyl)-3-methyl-
- 2(3H)-Benzoxazolone, 5-chloro-6-(2-chlorobenzoyl)-3-ethyl-
Uniqueness
What sets 2(3H)-Benzoxazolone, 5-chloro-6-(2-chlorobenzoyl)-3-((4-phenyl-1-piperidinyl)methyl)- apart is its combination of functional groups, which confer unique chemical and biological properties
Properties
CAS No. |
115967-03-8 |
|---|---|
Molecular Formula |
C26H22Cl2N2O3 |
Molecular Weight |
481.4 g/mol |
IUPAC Name |
5-chloro-6-(2-chlorobenzoyl)-3-[(4-phenylpiperidin-1-yl)methyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C26H22Cl2N2O3/c27-21-9-5-4-8-19(21)25(31)20-14-24-23(15-22(20)28)30(26(32)33-24)16-29-12-10-18(11-13-29)17-6-2-1-3-7-17/h1-9,14-15,18H,10-13,16H2 |
InChI Key |
DHPVRXOWOGOEFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)CN3C4=C(C=C(C(=C4)Cl)C(=O)C5=CC=CC=C5Cl)OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


